molecular formula C19H25N5O2S B2580273 1-(azepan-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921515-21-1

1-(azepan-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No. B2580273
CAS RN: 921515-21-1
M. Wt: 387.5
InChI Key: UMQWOEGDYJZXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(azepan-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

The compound has shown potential as an antifungal agent. Studies on derivatives of imidazole and triazole, which share a structural resemblance to the compound , have revealed moderate to potent in vitro antifungal activity against Candida albicans and other Candida species, highlighting its relevance in antifungal research (Massa et al., 1992).

Antioxidant and Anticancer Activity

Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to the compound of interest, has shown significant antioxidant activity, surpassing that of ascorbic acid, and promising anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).

Heme Oxygenase Inhibition

A series of derivatives designed to inhibit heme oxygenases (HO-1 and HO-2) included compounds structurally similar to the one discussed. These studies have identified potent inhibitors with potential pharmacological and therapeutic applications, highlighting the compound's relevance in medicinal chemistry research (Roman et al., 2010).

Antimicrobial and Antitubercular Activities

Imidazo[2,1-b]thiazole derivatives, related to the compound , were synthesized and showed good to excellent antibacterial activity, along with promising antimalarial and antitubercular activities. This underscores the compound's potential in the development of new antimicrobial agents (Vekariya et al., 2017).

Synthesis of Structurally Diverse Compounds

The compound’s structural framework has been used in the diversity-oriented synthesis of a library of substituted tetrahydropyrones. This approach, utilizing oxidative C-H bond activation and click chemistry, highlights its versatility in accessing a wide range of biologically active compounds for screening against various targets (Zaware et al., 2011).

properties

IUPAC Name

1-(azepan-1-yl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-26-16-8-6-15(7-9-16)23-12-13-24-18(23)20-21-19(24)27-14-17(25)22-10-4-2-3-5-11-22/h6-9H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQWOEGDYJZXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azepan-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

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